molecular formula C16H10ClNO2 B187007 6-Chloro-2-phenylquinoline-4-carboxylic acid CAS No. 6633-62-1

6-Chloro-2-phenylquinoline-4-carboxylic acid

Cat. No.: B187007
CAS No.: 6633-62-1
M. Wt: 283.71 g/mol
InChI Key: GSNVKXDNFUTEFY-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom at the 6-position, a phenyl group at the 2-position, and a carboxylic acid moiety at the 4-position. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

6-chloro-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNVKXDNFUTEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285519
Record name 6-chloro-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6633-62-1
Record name NSC42124
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Formation of enamine intermediate : 2-Amino-5-chlorobenzophenone reacts with ethyl acetoacetate in the presence of a Lewis acid (e.g., ZnCl₂) to form an enamine intermediate.

  • Cyclization : Intramolecular aldol condensation generates the quinoline core.

  • Oxidation and hydrolysis : The ester group at position 4 is hydrolyzed to the carboxylic acid under acidic or basic conditions.

Optimization Parameters

  • Catalyst selection : ZnCl₂ (10 mol%) in ethanol at 80°C achieves 68–72% yield.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may reduce regioselectivity.

  • Substituent compatibility : Electron-withdrawing groups (e.g., Cl) at position 6 enhance cyclization efficiency by stabilizing the transition state.

Table 1: Friedländer Annulation Conditions and Yields

SubstrateCatalystSolventTemperature (°C)Yield (%)
2-Amino-5-chlorobenzophenoneZnCl₂EtOH8072
2-Amino-5-chlorobenzophenoneH₂SO₄Toluene11058

Hydroxyindolinone Cyclization Route

A novel approach reported by Tiwari et al. utilizes 3-substituted-3-hydroxyindolin-2-ones as precursors, enabling a one-pot synthesis of 2-phenylquinoline-4-carboxamides, which are subsequently hydrolyzed to the carboxylic acid.

Synthetic Procedure

  • Aldol condensation : 5-Chloroisatin reacts with acetophenone in ethanol using DABCO as a base, yielding 3-(hydroxy(phenyl)methyl)-5-chloroindolin-2-one.

  • Cyclization with ammonium acetate : The intermediate undergoes cyclization in ethanol at 70°C for 10 hours, forming 6-chloro-2-phenylquinoline-4-carboxamide.

  • Hydrolysis : Treatment with 6M HCl at reflux converts the carboxamide to the carboxylic acid (85–90% yield).

Critical Observations

  • Solvent optimization : Ethanol outperforms DCM or THF due to improved solubility of intermediates.

  • Electronic effects : Electron-donating groups on acetophenone (e.g., 4-methyl) increase yield to 74%, while 4-bromo substitution reduces it to 68%.

Table 2: Substituent Effects on Cyclization Efficiency

Acetophenone SubstituentReaction Time (h)Yield (%)
4-CH₃674
4-Br1068
H870

Pyruvic Acid-Mediated Condensation

A historical but mechanistically insightful method involves pyruvic acid as a carbonyl source, as disclosed in patent DE520922C. This route avoids traditional β-keto esters, offering a unique pathway.

Protocol Overview

  • Condensation : 2-Amino-5-chlorobenzophenone reacts with pyruvic acid in refluxing acetic anhydride, forming a Schiff base.

  • Cyclodehydration : The intermediate undergoes thermal cyclization at 120°C, yielding the quinoline core.

  • Oxidative workup : Treatment with H₂O₂ in acetic acid oxidizes the methyl group to the carboxylic acid.

Advantages and Limitations

  • Cost efficiency : Pyruvic acid is cheaper than ethyl acetoacetate.

  • Byproduct formation : Overoxidation can produce quinoline-N-oxide derivatives, requiring careful stoichiometric control.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (HPLC)ScalabilityKey Limitation
Friedländer Annulation72>95IndustrialRequires β-keto esters
Hydroxyindolinone Route85>98Lab-scaleMulti-step protocol
Pyruvic Acid Condensation6590ObsoleteByproduct formation

Biological Activity

6-Chloro-2-phenylquinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, antiviral, and anticancer activities, along with its mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The molecular structure of this compound features a quinoline core substituted with a chlorine atom and a phenyl group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Compound Bacterial Strain Activity (Zone of Inhibition)
This compoundStaphylococcus aureus15 mm
Escherichia coli12 mm
Bacillus subtilis14 mm

These results suggest that the compound's structural modifications enhance its antibacterial efficacy, particularly against Gram-positive bacteria .

Antiviral Activity

The compound has also been studied for its antiviral properties. Its mechanism involves the inhibition of viral replication and interference with viral enzymes, making it a candidate for further development as an antiviral agent.

Anticancer Activity

This compound has shown promising results in anticancer studies. It acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound's ability to induce apoptosis in cancer cells has been confirmed through various assays:

Concentration (µM) Apoptotic Rate (%)
110.10
215.53
427.92

These findings indicate that the compound promotes apoptosis in K562 leukemia cells in a dose-dependent manner, suggesting its potential as an anticancer therapeutic .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways associated with cancer progression, such as lactate dehydrogenase (LDH) and HDACs.
  • DNA Interaction : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of quinoline derivatives have revealed that modifications to the phenyl and carboxylic acid groups can significantly affect biological activity. For instance, the introduction of halogen substituents enhances antibacterial activity, while variations in the length and flexibility of side chains influence anticancer efficacy .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antibacterial Evaluation : A series of quinoline derivatives were synthesized and tested against various bacterial strains, revealing that structural modifications significantly impacted their antibacterial potency.
  • Anticancer Studies : In a study evaluating HDAC inhibitors, compounds similar to this compound showed selective inhibition against HDAC3 with promising antiproliferative effects on cancer cell lines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-chloro-2-phenylquinoline-4-carboxylic acid exhibits notable antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating significant efficacy, particularly against Gram-positive bacteria.

Antibacterial Efficacy

CompoundBacterial StrainActivity (Zone of Inhibition)
This compoundStaphylococcus aureus15 mm
Escherichia coli12 mm
Bacillus subtilis14 mm

These results suggest that structural modifications enhance antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation and survival.

Apoptotic Effects

The compound's ability to induce apoptosis in K562 leukemia cells has been confirmed through various assays:

Concentration (µM)Apoptotic Rate (%)
110.10
215.53
427.92

These findings indicate a dose-dependent promotion of apoptosis, highlighting its potential as an anticancer therapeutic .

Antiviral Activity

Preliminary studies have suggested that this compound may possess antiviral properties by inhibiting viral replication and interfering with viral enzymes. This mechanism positions it as a candidate for further development as an antiviral agent .

Structure-Activity Relationship (SAR)

Studies on SAR reveal that modifications to the phenyl and carboxylic acid groups significantly influence biological activity. For instance, the introduction of halogen substituents has been shown to enhance antibacterial efficacy, while variations in side chains affect anticancer potency .

Case Studies

  • Antibacterial Evaluation : A series of quinoline derivatives were synthesized and tested against various bacterial strains, revealing that structural modifications significantly impacted their antibacterial potency.
  • Anticancer Studies : Compounds similar to this compound showed selective inhibition against HDAC3 with promising antiproliferative effects on cancer cell lines .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₁₆H₁₀ClNO₂ (calculated from TOF-MS (M+H)+: 284.12) .
  • Melting Point : 244–245 °C (slightly higher than literature values of 242–243 °C, likely due to solvent effects) .
  • Synthesis : Prepared via condensation reactions, yielding 54% as an off-white solid. Key spectral data include ¹H-NMR peaks at δ 8.76 (d, J=2.2 Hz, H-8) and 14.13 (br s, -COOH) .

Comparison with Structurally Similar Quinoline-4-carboxylic Acid Derivatives

Substituent Variations at the 6-Position

Modifications at the 6-position significantly alter electronic properties and bioactivity:

Compound 6-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-Chloro-2-phenylquinoline-4-carboxylic acid Cl C₁₆H₁₀ClNO₂ 284.12 Intermediate for carboxamides
6-Methoxy-2-phenylquinoline-4-carboxylic acid OCH₃ C₁₇H₁₃NO₃ 295.29 Studied as P-glycoprotein inhibitors
6-Fluoro-2-phenylquinoline-4-carboxylic acid F C₁₆H₁₀FNO₂ 267.25 Enhanced solubility; pharmacological screening

Key Findings :

  • Electron-Withdrawing Groups (Cl, F) : Increase acidity of the carboxylic acid group and improve binding to metal ions or biological targets .
  • Electron-Donating Groups (OCH₃) : Reduce reactivity but enhance lipophilicity, favoring membrane permeability in drug design .

Variations at the 2-Phenyl Group

The 2-phenyl group can be substituted with functionalized aryl or heteroaryl moieties:

Compound 2-Substituent Molecular Formula Key Modifications/Applications Reference
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid 3-Methylphenyl C₁₇H₁₂ClNO₂ Increased steric bulk; potential for kinase inhibition
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 2-Hydroxyphenyl C₁₆H₁₀ClNO₃ Chelating properties via -OH group; metal coordination
6-Chloro-2-(propargyloxy)quinoline-4-carboxylic acid Propargyloxy (O-CH₂-C≡CH) C₁₈H₁₁ClNO₃ Click chemistry applications; polymer conjugation

Key Findings :

  • Hydroxyl Groups : Enhance solubility and enable hydrogen bonding in biological systems .
  • Propargyloxy Groups : Facilitate bioorthogonal reactions for targeted drug delivery .

Carboxylic Acid Derivatives

The carboxylic acid group can be esterified or amidated to modulate reactivity:

Compound Derivative Type Key Applications Reference
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Methyl ester Improved bioavailability; prodrug design
6-Chloro-2-phenylquinoline-4-carboxamide Carboxamide Enhanced metabolic stability

Key Findings :

  • Esterification : Reduces polarity for better cell membrane penetration .
  • Amidation : Stabilizes the compound against enzymatic hydrolysis .

Physicochemical and Functional Comparisons

Solubility and Reactivity

  • This compound: Low aqueous solubility due to the hydrophobic phenyl and chloro groups; requires DMSO or DMF for dissolution .
  • 6-Fluoro Analog: Higher solubility in polar solvents (e.g., ethanol) due to reduced hydrophobicity .
  • Hydroxyphenyl Derivative: Water solubility enhanced by the phenolic -OH group .

Thermal Stability

  • The 6-chloro derivative exhibits higher thermal stability (mp >240 °C) compared to the 6-methoxy analog (mp ~220 °C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-phenylquinoline-4-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : The Pfitzinger reaction is a common method for synthesizing quinoline-4-carboxylic acid derivatives. Starting from substituted isatins and ketones, this reaction can be adapted by introducing chloro and phenyl groups at specific positions. For example, using 6-chloro-isatin and acetophenone derivatives under alkaline conditions (e.g., NaOH/EtOH) can yield the target compound. Yield optimization may involve temperature control (70–80°C) and catalyst screening (e.g., ionic liquids to enhance regioselectivity) .
  • Data Reference : Crystal structure data for analogous compounds (e.g., 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline) confirm the importance of substituent positioning, with lattice parameters (monoclinic, P21/n) and bond angles validated via single-crystal X-ray diffraction .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm the quinoline backbone and substituents (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid proton at δ 12–13 ppm).
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 313.7).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in the crystal lattice) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays aligned with quinoline derivatives’ known activities:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases.
    • Rationale : Quinoline-4-carboxylic acids exhibit π-π stacking with biological targets, enhancing binding affinity .

Advanced Research Questions

Q. How do electronic effects of the chloro and phenyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro group at position 6 acts as a leaving group in Suzuki-Miyaura coupling, enabling arylboronic acid insertion. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing enhanced electrophilicity at C6 due to the electron-withdrawing carboxylic acid group at C4. Experimental validation via Pd-catalyzed coupling with phenylboronic acid yields biaryl derivatives .

Q. What computational strategies predict the compound’s binding modes with tuberculosis-related enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) against Mycobacterium tuberculosis enoyl-ACP reductase (InhA, PDB: 4TZK) reveals hydrogen bonding between the carboxylic acid group and NAD⁺ cofactor (binding energy ≤ -8.5 kcal/mol). MD simulations (GROMACS) assess stability over 100 ns, with RMSD < 2.0 Å indicating robust target engagement .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimalarial activity?

  • Methodological Answer : Synthesize analogs with variations at C2 (e.g., 4-fluorophenyl) and C6 (e.g., Br, CF₃). Test against Plasmodium falciparum (IC₅₀ via SYBR Green assay). SAR trends show that electron-deficient C2 substituents enhance lipophilicity (logP > 3.0), improving membrane penetration. The carboxylic acid group is critical for chelating heme in the parasite’s digestive vacuole .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Chloro-2-phenylquinoline-4-carboxylic acid
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6-Chloro-2-phenylquinoline-4-carboxylic acid

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